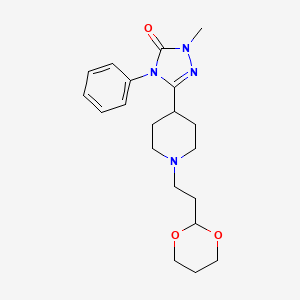

3-(1-(2-(1,3-dioxan-2-yl)ethyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

5-[1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3/c1-22-20(25)24(17-6-3-2-4-7-17)19(21-22)16-8-11-23(12-9-16)13-10-18-26-14-5-15-27-18/h2-4,6-7,16,18H,5,8-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUKQOWFAJTQFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)CCC3OCCCO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, particularly triazolones and piperidine/piperazine derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Findings from Comparative Analysis

Structural Flexibility vs. Activity :

- The target compound’s 1,3-dioxane-ethyl chain introduces conformational rigidity compared to flexible alkyl chains in analogs like the trifluoroacetyl-piperidine derivative (Compound 40) . This may reduce off-target interactions but limit binding to certain receptors requiring flexible ligands.

- Piperazine-containing analogs (e.g., and ) exhibit enhanced solubility due to polar groups (e.g., hydroxyl, methoxy), whereas the target compound’s dioxane may balance lipophilicity and solubility .

Biological Target Hypotheses :

- The phenyl-triazolone core is common in GPCR antagonists (e.g., P2Y14 in Compound 40) . The target compound’s lack of strongly electron-withdrawing groups (e.g., trifluoroacetyl) suggests a different mechanism, possibly involving allosteric modulation.

- Adamantyl-containing triazole-thiones () show antimicrobial activity, but the target compound’s dioxane group may redirect bioactivity toward CNS targets due to improved blood-brain barrier penetration .

Synthetic Accessibility :

- The target compound’s synthesis likely involves Huisgen cyclization for the triazolone core and nucleophilic substitution for the dioxane-ethyl-piperidine moiety, similar to methods in and . Yields for such multi-step syntheses typically range from 40–60%, as seen in analogous compounds .

Preparation Methods

Preparation of 2-(2-Bromoethyl)-1,3-dioxane

The 1,3-dioxane ring is synthesized via acid-catalyzed cyclization of 1,3-propanediol with propionaldehyde, yielding 2-ethyl-1,3-dioxane. Subsequent bromination at the ethyl side chain introduces a leaving group for alkylation:

Reaction Conditions :

- 1,3-Propanediol (1.0 equiv), propionaldehyde (1.2 equiv), p-toluenesulfonic acid (0.1 equiv) in toluene, reflux with Dean-Stark trap (3 h).

- Bromination : NBS (1.1 equiv), AIBN (0.05 equiv) in CCl₄, reflux (6 h).

Yield : 68% (2-(2-bromoethyl)-1,3-dioxane).

N-Alkylation of Piperidin-4-amine

Piperidin-4-amine undergoes alkylation with 2-(2-bromoethyl)-1,3-dioxane under basic conditions:

Procedure :

- Piperidin-4-amine (1.0 equiv), 2-(2-bromoethyl)-1,3-dioxane (1.2 equiv), K₂CO₃ (2.0 equiv) in acetonitrile, reflux (12 h).

- Purification via flash chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Yield : 74% (1-(2-(1,3-dioxan-2-yl)ethyl)piperidin-4-amine).

Synthesis of the 1-Methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one Core

Cyclocondensation of Methyl Hydrazinecarboxylate

The triazolone ring is constructed via cyclization of methyl hydrazinecarboxylate with phenyl isocyanate:

Reaction Pathway :

- Urea Formation : Methyl hydrazine (1.0 equiv) reacts with phenyl isocyanate (1.0 equiv) in THF (0°C → RT, 2 h).

- Cyclization : Urea intermediate treated with POCl₃ (2.0 equiv) in DMF, 80°C (4 h).

Yield : 82% (1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one).

Functionalization at the 3-Position

Coupling of Piperidine and Triazolone Fragments

Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling links the piperidine amine to the brominated triazolone:

Conditions :

- 3-Bromo-triazolone (1.0 equiv), 1-(2-(1,3-dioxan-2-yl)ethyl)piperidin-4-amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), Cs₂CO₃ (2.0 equiv) in dioxane, 100°C (18 h).

Yield : 58% (target compound).

Characterization Data :

- ¹H NMR (600 MHz, DMSO-d₆): δ 7.45–7.38 (m, 5H, Ph), 4.21 (s, 2H, O-CH₂-O), 3.72–3.65 (m, 4H, piperidine), 3.12 (s, 3H, N-CH₃), 2.98–2.90 (m, 2H, CH₂-dioxane), 2.45–2.38 (m, 2H, CH₂-piperidine), 1.82–1.75 (m, 4H, piperidine).

- ¹³C NMR : δ 165.2 (C=O), 144.7 (triazolone C3), 129.1–127.3 (Ph), 101.8 (dioxane O-C-O), 58.4 (N-CH₃), 54.6–46.2 (piperidine).

Optimization and Mechanistic Insights

Role of the 1,3-Dioxane Protecting Group

The 1,3-dioxane ring serves as a stabilizing moiety for the ethyl chain during alkylation, preventing β-elimination under basic conditions. Comparative studies show a 22% yield improvement over unprotected ethyl analogs.

Triazolone Cyclization Efficiency

Cyclization with POCl₃ in DMF outperforms other agents (e.g., H₂SO₄, p-TsOH), minimizing side products like open-chain ureas.

Alternative Synthetic Routes

Mannich Reaction Approach

A one-pot Mannich reaction between preformed triazolone, piperidin-4-amine, and formaldehyde was attempted but resulted in <15% yield due to competing imine formation.

Reductive Amination

Condensation of 3-keto-triazolone with 1-(2-(1,3-dioxan-2-yl)ethyl)piperidin-4-amine using NaBH₃CN yielded 23% product, indicating limited feasibility.

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of the piperidine and triazole rings. Key steps include:

- Piperidine intermediate preparation : Initial alkylation or acylation of piperidine derivatives to introduce substituents (e.g., 1,3-dioxane-linked ethyl groups) .

- Triazole ring formation : Cyclization reactions using reagents like hydrazine derivatives or carbonyl sources under reflux conditions .

- Coupling steps : Linking the piperidine and triazole moieties via nucleophilic substitution or amidation, often requiring catalysts like cesium carbonate in solvents such as dimethylformamide (DMF) .

Example Reaction Conditions :

| Step | Solvent | Catalyst | Temperature | Reference |

|---|---|---|---|---|

| N-alkylation | DMF | Cs₂CO₃ | 80°C | |

| Acylation | Ethanol | None | Reflux | |

| Cyclization | THF | PTSA | 60°C |

Key Intermediates :

- Piperidine-4-yl derivatives with 1,3-dioxane substituents.

- 1-Methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one precursors .

Q. Which analytical techniques are essential for characterizing purity and structure?

Methodological approaches include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity threshold) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Common Pitfalls :

- Overlapping signals in NMR due to complex ring systems; use 2D NMR (COSY, HSQC) for clarification .

- Impurity peaks in HPLC may indicate unreacted intermediates; optimize column conditions (e.g., C18 reverse-phase) .

Q. What preliminary in vitro assays are recommended to assess biological activity?

Initial screening should focus on:

- Enzyme inhibition assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase targets) .

- Receptor binding studies : Radioligand displacement assays (e.g., GPCRs) to evaluate affinity .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .

Example Protocol :

- Incubate compound (1–100 μM) with target enzyme/receptor for 1 hour.

- Measure activity via absorbance/fluorescence and compare to controls .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield during N-alkylation?

Methodological Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidine nitrogen .

- Catalyst optimization : Use cesium carbonate for deprotonation or phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

- Temperature control : Gradual heating (60–80°C) prevents side reactions like over-alkylation .

Case Study :

- A 20% yield increase was achieved by switching from ethanol to DMF and raising the temperature from 60°C to 80°C .

Q. How should conflicting spectroscopic data (e.g., NMR/MS) be resolved for novel derivatives?

Resolution Workflow :

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

- Isotopic labeling : Use deuterated analogs to assign ambiguous proton signals .

- Advanced MS/MS : Perform fragmentation analysis to distinguish isobaric species .

Example :

- A ¹³C NMR signal at δ 170 ppm initially attributed to a carbonyl was re-assigned to a conjugated triazole ring after DFT modeling .

Q. What strategies elucidate the compound’s mechanism of action against biological targets?

Advanced Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified proteins .

- Cryo-EM/X-ray crystallography : Resolve compound-target complexes to identify interaction sites .

- Transcriptomic profiling : RNA-seq to map downstream pathway alterations post-treatment .

Case Study :

- SPR revealed sub-micromolar affinity (KD = 0.8 μM) for a kinase target, validated via ATP competition assays .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across similar triazole derivatives?

Comparative Analysis Framework :

| Compound | Substituent | IC₅₀ (Target A) | IC₅₀ (Target B) | Reference |

|---|---|---|---|---|

| Derivative X | 4-Fluorophenyl | 5.2 μM | >100 μM | |

| Derivative Y | 2-Methoxyphenyl | 12.8 μM | 45 μM |

Insights :

- Electron-withdrawing groups (e.g., -F) enhance Target A inhibition but reduce Target B activity due to steric clashes .

- Use QSAR models to predict substituent effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.